![molecular formula C23H24N2O2 B2647211 N-(4-(3-methoxypiperidin-1-yl)phenyl)-1-naphthamide CAS No. 1798037-61-2](/img/structure/B2647211.png)
N-(4-(3-methoxypiperidin-1-yl)phenyl)-1-naphthamide
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Description
N-(4-(3-methoxypiperidin-1-yl)phenyl)-1-naphthamide, also known as MPN, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. MPN has been studied for its ability to modulate the activity of certain ion channels in the body, which could have implications for the treatment of various diseases. In
Scientific Research Applications
Anticancer Activity
Naphthyridine derivatives, related to N-(4-(3-methoxypiperidin-1-yl)phenyl)-1-naphthamide, have shown promising results in cancer research. For example, a novel naphthyridine derivative displayed significant anticancer activity in human malignant melanoma A375 cells, inducing necroptosis at low concentrations and apoptosis at high concentrations (Kong et al., 2018). This finding suggests potential therapeutic applications for related compounds in cancer treatment.
Sigma Receptor Binding
Compounds similar to this compound have been studied for their affinity and selectivity at sigma receptors. Methyl substitution on the piperidine ring of such compounds has been shown to influence their binding and activity at sigma(1) receptors, revealing potential for use in neuroscience and pharmacology (Berardi et al., 2005).
Topical Drug Delivery
Naphthyl derivatives have been explored for their potential in topical drug delivery. Morpholinyl- and methylpiperazinylacyloxyalkyl esters of naphthyl compounds, similar in structure to this compound, have been synthesized and evaluated for this purpose, showing promising results (Rautio et al., 2000).
Corrosion Inhibition
Naphthyridine derivatives have been investigated for their corrosion inhibition efficiencies, particularly for mild steel in acidic environments. This application could be relevant for this compound, highlighting its potential use in industrial applications (Singh et al., 2016).
properties
IUPAC Name |
N-[4-(3-methoxypiperidin-1-yl)phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-27-20-8-5-15-25(16-20)19-13-11-18(12-14-19)24-23(26)22-10-4-7-17-6-2-3-9-21(17)22/h2-4,6-7,9-14,20H,5,8,15-16H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPKLGPLFPSZBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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